Cas no 31096-91-0 (1H-Indole, phenyl-)
1H-Indole, phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, phenyl-
- 1-PHENYL-1H-INDOLE
- Indole,phenyl- (7CI)
- Phenylindole
- P2503
- 1-phenylindole
- MFCD00123280
- AC-17817
- 1H-Indole,1-phenyl-
- SCHEMBL170890
- AMY21280
- AKOS006271861
- Indole, phenyl-
- 1H-Indole, 1-phenyl-
- CHEMBL149746
- BDBM3791
- N-phenylindole
- 31096-91-0
- 16096-33-6
- A810206
- YBFCBQMICVOSRW-UHFFFAOYSA-N
- UNII-NCW9WE9Z9V
- 1-Phenylbenzimidazole deriv. 8
- DTXSID80185041
- SY114167
- DS-2622
- CS-W006833
- NS00010867
- phenylindol
- FT-0646940
- InChI=1/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11
- FT-0698211
- NCW9WE9Z9V
-
- MDL: MFCD00123280
- Inchi: 1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
- InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=CC=CC1=2)C1C=CC=CC=1
Computed Properties
- Exact Mass: 193.08923
- Monoisotopic Mass: 193.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 4.9A^2
Experimental Properties
- Density: 1.05
- Boiling Point: 328.6°Cat760mmHg
- Flash Point: 152.5°C
- Refractive Index: 1.608
- PSA: 4.93
1H-Indole, phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K31365-5g |
1-Phenyl-1H-indole |
31096-91-0 | 97% | 5g |
$800 | 2023-09-02 | |
| eNovation Chemicals LLC | K31365-25g |
1-Phenyl-1H-indole |
31096-91-0 | 97% | 25g |
$1500 | 2023-09-02 |
1H-Indole, phenyl- Related Literature
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Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2019 7 5988
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Trimurtulu Kotipalli,Donala Janreddy,Veerababurao Kavala,Chun-Wei Kuo,Ting-Shen Kuo,Mei-Ling Chen,Chiu-Hui He,Ching-Fa Yao RSC Adv. 2014 4 47833
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Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472
-
Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
-
Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122
Additional information on 1H-Indole, phenyl-
1H-Indole, Phenyl (CAS No. 31096-91-0): A Comprehensive Overview
1H-Indole, Phenyl (CAS No. 31096-91-0) is a versatile and intriguing compound that has garnered significant attention in both academic and industrial research. This compound, also referred to as phenylindole, belongs to the broader class of indole derivatives, which are known for their unique structural features and diverse applications. The indole moiety, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a common scaffold in many natural products and bioactive molecules. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 1H-Indole, Phenyl.
The indole core of this compound is a fundamental structural element in organic chemistry. Its aromaticity and ability to participate in various hydrogen bonding interactions make it an attractive building block for drug discovery and material science. The phenyl group attached to the indole ring further enhances its electronic properties and reactivity, making 1H-Indole, Phenyl a valuable intermediate in the synthesis of complex molecules. Recent studies have highlighted its potential in the development of novel pharmaceutical agents, particularly in the areas of oncology and neurodegenerative diseases.
One of the most notable aspects of 1H-Indole, Phenyl is its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop indole-based inhibitors targeting key enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical models, demonstrating their ability to suppress tumor growth and metastasis. Additionally, the compound has been explored for its potential in designing neuroprotective agents, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
From a synthetic perspective, the preparation of 1H-Indole, Phenyl involves several methodologies that highlight its versatility as a starting material. One common approach is the Paal-Knorr synthesis, which employs aldehydes or ketones along with ammonia or ammonium salts to form the indole ring. This method has been optimized to achieve high yields and selectivity when incorporating additional substituents like the phenyl group. Another widely used technique is the Hantzsch dihydropyridine synthesis, which allows for the construction of more complex indole derivatives with tailored functionalities.
The application of 1H-Indole, Phenyl extends beyond pharmaceuticals into materials science. Its aromaticity and conjugation make it an ideal candidate for designing organic semiconductors and optoelectronic materials. Recent advancements have focused on incorporating this compound into polymer frameworks to enhance their electronic properties. For example, researchers have developed indole-containing polymers that exhibit improved charge transport characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
In terms of toxicity and safety profiles, studies on 1H-Indole, Phenyl have indicated that it exhibits low acute toxicity when administered at moderate doses. However, long-term exposure or high concentrations may pose risks depending on the specific application context. Regulatory agencies continue to monitor its use to ensure compliance with safety standards across various industries.
Looking ahead, the future of 1H-Indole, Phenyl appears promising as researchers explore new avenues for its utilization. Emerging technologies such as machine learning and artificial intelligence are being employed to predict its interactions with biological systems more accurately. This could accelerate drug discovery efforts by identifying novel therapeutic targets or optimizing existing compounds for better efficacy and reduced side effects.
In conclusion, 1H-Indole, Phenyl (CAS No. 31096-91-0) stands out as a pivotal compound in modern chemistry due to its structural versatility and wide-ranging applications. Its role as a building block in drug development and materials science underscores its importance across multiple disciplines. As research continues to uncover new possibilities for this compound, it is likely to remain at the forefront of scientific innovation for years to come.
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